1-Bromo-3-chloro-5-fluoro-2-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

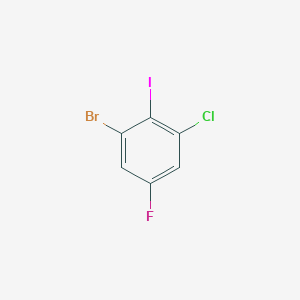

2D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-5-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPDPJBTIWKLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-3-chloro-5-fluoro-2-iodobenzene synthesis pathway

An In-Depth Technical Guide to the Regioselective Synthesis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene

Abstract

This technical guide provides a comprehensive, in-depth analysis of a robust and efficient synthetic pathway to this compound, a highly functionalized aromatic building block crucial for the development of advanced pharmaceutical and materials science applications. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, strategic considerations for regioselectivity, and a detailed, field-tested experimental protocol. We focus on a direct, single-step electrophilic aromatic substitution, leveraging the powerful and selective iodinating system of N-Iodosuccinimide (NIS) in trifluoroacetic acid (TFA). This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous understanding of polysubstituted benzene synthesis.

Introduction and Strategic Overview

The synthesis of polysubstituted aromatic compounds with precise halogen placement is a cornerstone of modern organic chemistry. These structures serve as versatile scaffolds in medicinal chemistry and as key components in the design of organic electronics and functional polymers. The target molecule, this compound, presents a unique synthetic challenge due to the dense and varied halogen substitution on the benzene ring.

While multi-step syntheses commencing from simpler precursors like aniline are documented, they often suffer from cumulative yield losses and complex purification procedures.[1][2] A more elegant and efficient strategy, and the focus of this guide, is the direct iodination of a commercially available, tri-halogenated precursor: 1-bromo-3-chloro-5-fluorobenzene .[3][4]

This approach hinges on the principles of electrophilic aromatic substitution (SEAr), where the careful selection of reagents and an understanding of substituent directing effects are paramount to achieving the desired regiochemical outcome.

Visualizing the Synthetic Strategy

The chosen pathway is a direct, single-step transformation, valued for its efficiency and atom economy.

Caption: A streamlined, single-step synthesis of the target molecule.

The Cornerstone of Regioselectivity: Understanding Substituent Effects

The success of this synthesis is entirely dependent on controlling the position of the incoming iodine electrophile. The starting material, 1-bromo-3-chloro-5-fluorobenzene, possesses three different halogen substituents, each exerting an electronic influence on the aromatic ring.

All halogens are classified as ortho-, para-directing deactivators .[5][6] This dual nature arises from two competing electronic effects:

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond, making the ring less nucleophilic and thus "deactivating" it towards electrophilic attack compared to benzene.[7]

-

Resonance Effect (+M): The lone pairs on the halogen atom can be donated into the aromatic π-system, increasing electron density at the ortho and para positions. This resonance donation stabilizes the carbocation intermediate (the arenium ion) formed during ortho or para attack.[6][7]

While all halogens are deactivating, their deactivating strength decreases down the group (F > Cl > Br > I), and their ability to direct ortho/para is influenced by the effectiveness of their resonance donation. Fluorine, despite being the most electronegative, is the most effective π-donor among the halogens due to the better overlap between its 2p orbitals and the 2p orbitals of the carbon in the benzene ring.[8]

In the case of 1-bromo-3-chloro-5-fluorobenzene, the fluorine atom is the most powerful ortho-, para-director . The incoming electrophile will, therefore, be directed to the positions ortho to the fluorine. With the para position occupied by the chlorine atom, the iodination is selectively guided to the C2 (or the equivalent C6) position.

The Iodination System: N-Iodosuccinimide and Trifluoroacetic Acid

Direct iodination of aromatic rings with molecular iodine (I₂) is often a slow and reversible process, particularly for deactivated rings.[9] To overcome this, a more potent electrophilic iodine source is required. The combination of N-Iodosuccinimide (NIS) and a strong acid like trifluoroacetic acid (TFA) has proven to be a highly effective system for the iodination of a wide range of aromatic compounds, including deactivated ones.[10][11][12]

Mechanism of Electrophile Activation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key initial step is the activation of NIS by TFA to generate a highly reactive iodinating species. It is proposed that TFA protonates the carbonyl oxygen of NIS, which significantly increases the electrophilicity of the iodine atom, potentially forming an iodine trifluoroacetate intermediate (I-OCOCF₃).[12][13] This potent electrophile is then readily attacked by the deactivated aromatic ring.

References

- 1. homework.study.com [homework.study.com]

- 2. medium.com [medium.com]

- 3. 1-Bromo-3-chloro-5-fluorobenzene, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 [sigmaaldrich.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]

- 12. benchchem.com [benchchem.com]

- 13. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene

This technical guide offers a comprehensive examination of the physicochemical properties of the polyhalogenated aromatic compound, 1-Bromo-3-chloro-5-fluoro-2-iodobenzene. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical data with practical insights into the methodologies used for their determination. The unique substitution pattern of this benzene derivative imparts specific characteristics that are crucial for its application in organic synthesis and as a building block for complex molecules.

Molecular Structure and Identification

This compound is a heavily substituted benzene ring with the molecular formula C₆H₂BrClFI. The precise arrangement of four different halogen atoms on the aromatic core creates a distinct electronic and steric environment, influencing its reactivity and physical properties.

The identity of this compound is established through a combination of its systematic IUPAC name, CAS Registry Number, and various chemical identifiers.

Diagram 1: Chemical Structure and Numbering of this compound

Caption: 2D structure of this compound.

Core Physicochemical Data

The physicochemical properties of a compound are fundamental to understanding its behavior in chemical reactions, its solubility in various media, and its potential for biological activity. For this compound, much of the available data is computationally predicted due to its specialized nature.

| Property | Value | Source (Type) |

| Molecular Formula | C₆H₂BrClFI | PubChem (Computed)[1][2] |

| Molecular Weight | 335.34 g/mol | PubChem (Computed)[2] |

| Exact Mass | 333.80572 Da | PubChem (Computed)[2] |

| XLogP3 | 4.2 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed) |

| Rotatable Bond Count | 0 | PubChem (Computed)[2] |

| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[2] |

| Heavy Atom Count | 8 | PubChem (Computed) |

| Formal Charge | 0 | PubChem (Computed) |

| Complexity | 124 | PubChem (Computed)[2] |

Note: The majority of the data presented is computationally derived and should be confirmed through experimental validation.

Methodologies for Property Determination

The determination of physicochemical properties relies on a combination of established experimental techniques and computational modeling.

Experimental Protocols

Melting Point Determination:

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range suggests a high degree of purity, whereas a broad range often indicates the presence of impurities.

-

Methodology: A small, finely powdered sample of the compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

Boiling Point Determination:

For liquid compounds, the boiling point is a key physical constant. Given that this compound is likely a solid or high-boiling liquid at room temperature, distillation under reduced pressure is often employed to prevent decomposition.

-

Methodology: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the applied pressure, causing vigorous boiling, is recorded as the boiling point at that pressure.

Solubility Analysis:

Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation.

-

Methodology: A known amount of the compound is added incrementally to a fixed volume of a solvent at a specific temperature. The mixture is agitated until no more solid dissolves, and the concentration of the saturated solution is determined, often by spectroscopic or gravimetric methods.

Diagram 2: Workflow for Experimental Physicochemical Property Determination

Caption: Standard experimental workflow for determining key physical properties.

Computational Predictions

In the absence of extensive experimental data, computational chemistry provides valuable estimates of physicochemical properties.

-

XLogP3: This is an atomistic method for calculating the logarithm of the octanol/water partition coefficient (logP). It is a key indicator of a molecule's hydrophobicity and is crucial in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[2]

-

Topological Polar Surface Area (TPSA): Calculated based on the summation of surface contributions of polar atoms, TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. For this compound, the TPSA is zero as there are no polar atoms (N or O).[2]

Spectroscopic and Analytical Data

Spectroscopic data provides a fingerprint of a molecule, allowing for its unambiguous identification and structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the electronic environment of the hydrogen and carbon atoms in the molecule. The two protons on the ring would exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the characteristic vibrational frequencies of the C-H, C-C, and C-halogen bonds within the molecule. While some spectral data for similar compounds is available, specific spectra for this compound are not publicly available.[3]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation. The isotopic pattern would be complex due to the presence of bromine and chlorine.

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the care appropriate for a halogenated aromatic compound.[4][5]

-

General Precautions: Use in a well-ventilated area, preferably a fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4][6]

-

First Aid: In case of skin contact, wash with soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move to fresh air.[4]

For a related compound, 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene, GHS hazard statements indicate it causes severe skin burns and eye damage.[7] It is prudent to handle this compound with similar precautions.

Applications in Research and Development

Halogenated benzenes are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. The distinct reactivity of the different carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective functionalization of the aromatic ring. This makes this compound a potentially useful building block for the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic properties.[8][9]

References

- 1. This compound | C6H2BrClFI | CID 44891175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | C6H2BrClFI | CID 44891200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene [myskinrecipes.com]

1-Bromo-3-chloro-5-fluoro-2-iodobenzene IUPAC name and synonyms

An In-depth Technical Guide to 1-Bromo-5-chloro-3-fluoro-2-iodobenzene

Executive Summary

This technical guide provides a comprehensive overview of the halogenated aromatic compound, 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. This molecule is a highly functionalized building block of significant interest to researchers and professionals in drug development and materials science. Its tetrasubstituted benzene core, featuring four distinct halogens (Fluorine, Chlorine, Bromine, and Iodine), offers a unique platform for complex molecular engineering. Each halogen provides a potential reaction site for selective chemical transformations, particularly for various cross-coupling reactions. This document elucidates the precise IUPAC nomenclature, lists key identifiers and synonyms, tabulates physicochemical properties, and outlines a representative synthetic strategy, grounding all technical claims in authoritative sources.

IUPAC Nomenclature and Compound Identification

The precise naming of polysubstituted benzene derivatives is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). These rules ensure unambiguous communication of chemical structures. For the compound , the correct IUPAC name is 1-Bromo-5-chloro-3-fluoro-2-iodobenzene [1].

The naming convention follows two primary principles:

-

Lowest Locant Set: The benzene ring is numbered to assign the lowest possible set of numbers (locants) to the substituents. For this molecule, numbering begins at a substituent and proceeds around the ring to generate the set {1, 2, 3, 5}, which is the lowest possible combination.

-

Alphabetical Citation: When writing the name, the substituents are listed in alphabetical order (i.e., Bromo, Chloro, Fluoro, Iodo). The numbering established by the lowest locant set rule is then applied to each substituent.

A common point of confusion is whether alphabetical order dictates the numbering. The primary rule is always the lowest locant set. If multiple numbering schemes produce the same lowest set, then alphabetical priority is used as a tie-breaker to assign the '1' position. In this case, starting at the bromine atom and numbering towards the iodine atom yields the lowest set {1, 2, 3, 5}.

Visualizing the Structure and Numbering

The following diagram illustrates the correct IUPAC numbering for 1-Bromo-5-chloro-3-fluoro-2-iodobenzene.

References

A Technical Guide to the Spectroscopic Characterization of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 1-bromo-3-chloro-5-fluoro-2-iodobenzene (CAS No. 201849-16-3), a polyhalogenated aromatic compound with significant potential in organic synthesis.[1][2][3][4][5][6][7] Its utility as a building block in the creation of complex molecules, particularly for organic electronic devices, necessitates a thorough understanding of its structural and electronic properties.[7][8] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of readily available experimental NMR and MS spectra in the public domain, this guide will provide expert predictions based on established principles of spectroscopy for polyhalogenated aromatic systems, supplemented with a detailed analysis of the available experimental infrared spectrum.

Molecular Structure and Spectroscopic Overview

This compound presents a unique substitution pattern on the benzene ring, which gives rise to distinct spectroscopic signatures. The presence of four different halogens, each with its own electronic and steric effects, results in a complex yet interpretable set of data that can be used to unequivocally identify the molecule and understand its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Due to the scarcity of published experimental NMR data for this specific compound, this section provides a detailed prediction of the ¹H and ¹³C NMR spectra. These predictions are grounded in the fundamental principles of NMR spectroscopy as applied to halogenated benzene derivatives.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals, as there are only two protons on the aromatic ring. However, the coupling patterns will be complex due to spin-spin interactions with the fluorine atom.

Expected Chemical Shifts and Coupling Constants:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.50 - 7.70 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| H-6 | 7.30 - 7.50 | Doublet of doublets (dd) | ⁵J(H-F) ≈ 1-2 Hz, ⁴J(H-H) ≈ 2-3 Hz |

Causality behind the Predictions:

-

Chemical Shifts: The electron-withdrawing nature of the four halogen substituents will deshield the aromatic protons, causing their signals to appear downfield (at a higher ppm value) compared to benzene (7.34 ppm). The precise chemical shifts are influenced by the additive effects of all halogens. Iodine has the most significant deshielding effect on the ortho proton (H-6), while fluorine will also contribute to the downfield shift of the meta proton (H-4).

-

Multiplicity: The two protons (H-4 and H-6) are not chemically equivalent and will therefore appear as separate signals. They will exhibit coupling to each other (a four-bond coupling, ⁴J) and to the fluorine atom. The coupling to fluorine will be more significant for the proton meta to it (H-4, a three-bond coupling, ³J) than for the proton para to it (H-6, a five-bond coupling, ⁵J). This will result in each proton signal appearing as a doublet of doublets.

Visualization of Predicted ¹H NMR Splitting Pattern:

Caption: Predicted ¹H NMR splitting for H-4 and H-6 protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The chemical shifts will be heavily influenced by the directly attached halogen atoms.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | 115 - 125 |

| C-2 (C-I) | 90 - 100 |

| C-3 (C-Cl) | 130 - 140 |

| C-4 (C-H) | 125 - 135 |

| C-5 (C-F) | 160 - 170 (doublet, ¹J(C-F) ≈ 240-260 Hz) |

| C-6 (C-H) | 110 - 120 |

Causality behind the Predictions:

-

Direct Halogen Effects: The chemical shifts of the carbon atoms are primarily influenced by the electronegativity and size of the attached halogen.

-

C-F (C-5): The high electronegativity of fluorine will cause a significant downfield shift for C-5. Furthermore, this carbon will exhibit a large one-bond coupling constant (¹J(C-F)).

-

C-Cl (C-3) and C-Br (C-1): Chlorine and bromine also deshield the attached carbons, but to a lesser extent than fluorine.

-

C-I (C-2): The "heavy atom effect" of iodine will cause a significant upfield shift for C-2, a characteristic feature for iodo-substituted carbons.

-

-

Substituent Effects on Other Carbons: The chemical shifts of the protonated carbons (C-4 and C-6) are influenced by the combined electronic effects of all four halogens.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[9][10]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube to remove any particulate matter.[9]

-

Cap the NMR tube securely.

-

-

Spectrometer Setup (for a 500 MHz spectrometer):

-

¹H NMR:

-

Acquire a standard single-pulse proton spectrum.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

¹⁹F NMR:

-

Acquire a proton-decoupled fluorine spectrum to confirm the fluorine environment and aid in the interpretation of the ¹H NMR.

-

-

Infrared (IR) Spectroscopy: Experimental Data and Interpretation

An experimental vapor phase IR spectrum for 1-bromo-5-chloro-3-fluoro-2-iodobenzene is available from SpectraBase.[2] The key absorption bands and their assignments are presented below.

Experimental IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak | Aromatic C-H stretch[11][12] |

| ~1600 - 1400 | Medium to Strong | Aromatic C=C ring stretching vibrations[11][12] |

| ~1250 - 1000 | Medium to Strong | C-F stretch and C-H in-plane bending |

| Below 1000 | Strong | C-Cl, C-Br, and C-I stretches; C-H out-of-plane bending |

Interpretation of the IR Spectrum:

-

The presence of weak bands above 3000 cm⁻¹ is characteristic of C-H stretching in an aromatic ring.[11][12]

-

The series of absorptions in the 1600-1400 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.[11][12]

-

A strong band in the 1250-1000 cm⁻¹ region is expected for the C-F stretching vibration.

-

The region below 1000 cm⁻¹ will contain a complex pattern of absorptions corresponding to the stretching vibrations of the C-Cl, C-Br, and C-I bonds, as well as the out-of-plane bending of the C-H bonds. The specific positions of the C-X stretches are influenced by the overall substitution pattern of the ring.

Experimental Protocol for IR Data Acquisition

For a solid sample like this compound, the following methods can be employed:

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of the sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

-

Nujol Mull Method:

Mass Spectrometry (MS): A Predictive Analysis

In the absence of an experimental mass spectrum, this section outlines the predicted fragmentation pattern for this compound under electron ionization (EI) conditions.

Predicted Mass Spectrometry Data (EI-MS):

| m/z | Predicted Ion | Comments |

| 334/336/338 | [M]⁺˙ | Molecular ion peak cluster. The isotopic pattern will be complex due to the presence of Br and Cl. |

| 207/209/211 | [M - I]⁺ | Loss of an iodine radical. Expected to be a major fragment. |

| 128/130 | [M - I - Br]⁺ | Loss of a bromine radical from the [M - I]⁺ fragment. |

| 93 | [M - I - Br - Cl]⁺ | Loss of a chlorine radical from the [M - I - Br]⁺ fragment. |

Causality behind the Fragmentation Pathway:

The fragmentation of polyhalogenated benzenes under EI-MS is primarily governed by the strength of the carbon-halogen bonds. The bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Therefore, the most likely fragmentation pathway involves the sequential loss of the halogens, starting with the weakest bond (C-I).

-

Molecular Ion: The molecular ion will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3][14] This results in a complex cluster of peaks for the molecular ion and any fragments containing these elements.

-

Initial Fragmentation: The weakest bond is the C-I bond, making the loss of an iodine radical (I˙) the most favorable initial fragmentation step. This will lead to a prominent peak at m/z corresponding to the [C₆H₂BrClF]⁺ ion.

-

Subsequent Fragmentations: The resulting fragment ion will then likely lose a bromine radical (Br˙), followed by a chlorine radical (Cl˙). The C-F bond is the strongest and is least likely to cleave.

Visualization of Predicted EI-MS Fragmentation Pathway:

Caption: Predicted fragmentation of this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

For a volatile solid, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into the mass spectrometer. GC is preferable as it also provides retention time data and separates any impurities.

-

-

Ionization:

-

Electron ionization (EI) at 70 eV is the standard method for generating a reproducible fragmentation pattern that can be compared to spectral libraries.

-

-

Analysis:

-

A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Conclusion

The spectroscopic characterization of this compound is a multifaceted task that leverages the strengths of NMR, IR, and MS. While experimental NMR and MS data are not widely available, a deep understanding of spectroscopic principles allows for accurate prediction of the key spectral features. The available experimental IR spectrum confirms the presence of the aromatic and halogen functionalities. This comprehensive guide, combining experimental data with expert-led predictions and detailed protocols, provides researchers, scientists, and drug development professionals with the necessary tools to identify and characterize this important synthetic building block, thereby facilitating its application in the development of novel materials and pharmaceuticals.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | 201849-16-3 [chemicalbook.com]

- 8. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | C6H2BrClFI | CID 44891200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 13. youtube.com [youtube.com]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

Navigating the Solubility Landscape of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene, a polysubstituted halogenated benzene of significant interest in pharmaceutical and materials science research. In the absence of direct empirical solubility data for this specific compound in public literature, this document establishes a predictive framework based on the principles of intermolecular forces and solubility data of structurally analogous compounds. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from synthetic chemistry to formulation development.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound, offering multiple reactive sites for cross-coupling reactions and other synthetic transformations. Its unique substitution pattern, featuring four different halogens on the benzene ring, makes it a valuable building block for the synthesis of complex organic molecules with tailored electronic and steric properties. Such compounds are pivotal in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.

A thorough understanding of the solubility of this compound is a critical prerequisite for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as recrystallization and chromatography, and is a key determinant in formulation and drug delivery studies. This guide aims to bridge the current knowledge gap regarding the solubility of this compound by providing a robust theoretical framework and a practical experimental approach.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a nonpolar molecule, its solubility in organic solvents is primarily dictated by London dispersion forces and halogen-π interactions.

The presence of multiple, highly polarizable halogen atoms (particularly bromine and iodine) suggests that this compound will exhibit strong London dispersion forces. Consequently, it is expected to be readily soluble in nonpolar, aprotic solvents that also rely on these forces for cohesion. Solvents with high polarizability, such as aromatic hydrocarbons and chlorinated solvents, are predicted to be effective at solvating this molecule.

Conversely, the compound's lack of hydrogen bond donating or accepting capabilities, coupled with its large, hydrophobic benzene core, predicts very low solubility in polar, protic solvents like water and lower alcohols.

Estimated Solubility Profile Based on Analogous Compounds

Based on these analogs, the following table provides an estimated qualitative and semi-quantitative solubility profile for this compound. It is imperative to note that these are predictions and must be confirmed by experimental determination.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane, Cyclohexane | Nonpolar, Aliphatic | Good | Strong London dispersion forces between the solute and solvent. |

| Toluene, Benzene | Nonpolar, Aromatic | Excellent | Strong London dispersion forces and potential for favorable π-π stacking interactions. |

| Dichloromethane, Chloroform | Nonpolar, Chlorinated | Excellent | High polarizability of the solvent effectively solvates the halogenated benzene. |

| Diethyl Ether | Nonpolar, Ethereal | Good | Favorable dispersion forces. |

| Tetrahydrofuran (THF) | Polar, Aprotic | Moderate to Good | While THF is polar, its ether backbone allows for significant dispersion force interactions. |

| Ethyl Acetate | Polar, Aprotic | Moderate | A balance between the polar ester group and the nonpolar ethyl and acetyl groups. |

| Acetone | Polar, Aprotic | Moderate | Similar to ethyl acetate, with a balance of polar and nonpolar characteristics. |

| Methanol, Ethanol | Polar, Protic | Poor to Sparingly Soluble | The strong hydrogen bonding network of the alcohol is not effectively disrupted by the nonpolar solute. |

| Water | Polar, Protic | Insoluble | The high polarity and strong hydrogen bonding of water make it a very poor solvent for this nonpolar compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The OECD Test Guideline 105, "Water Solubility," provides a robust framework that can be adapted for organic solvents.[5][6] The shake-flask method is particularly suitable for this application.[6][7]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute with the chosen solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass flasks or vials with airtight seals

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for concentration measurement (e.g., GC-MS, HPLC-UV)

Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of this compound to a series of flasks. The exact amount should be sufficient to ensure a visible excess of solid remains after equilibration.

-

Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each flask.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the flasks at a constant speed. The time required to reach equilibrium should be determined in a preliminary experiment, but 24 to 48 hours is a typical starting point for poorly soluble compounds.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifugation at the same temperature is highly recommended to ensure complete separation of the solid phase.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible filter (e.g., PTFE) to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][9]

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in g/L, mg/mL, or mol/L.

-

Replicates: Perform the entire experiment in triplicate for each solvent to ensure the precision and reliability of the results.

Diagram of the Experimental Workflow

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Practical Implications and Applications

The solubility data generated for this compound has direct and significant implications for its practical application:

-

Synthetic Chemistry: Knowledge of solubility in various solvents allows for the optimization of reaction conditions, including the choice of solvent to ensure homogeneity or to facilitate product precipitation.

-

Purification: Solubility differences in various solvents are the basis for purification by recrystallization. Understanding the temperature-dependent solubility is crucial for developing efficient recrystallization protocols.

-

Chromatography: The choice of mobile phase in chromatographic separations (e.g., column chromatography, HPLC) is directly influenced by the solubility of the compound.

-

Drug Development and Formulation: For pharmaceutical applications, solubility in both organic and aqueous media is a critical parameter that affects bioavailability and the design of effective drug delivery systems.

Conclusion

While direct, published quantitative solubility data for this compound remains elusive, a strong predictive framework based on its molecular structure and data from analogous compounds suggests good solubility in nonpolar organic solvents and poor solubility in polar, protic solvents. This guide provides a detailed, robust, and reliable experimental protocol based on the OECD 105 shake-flask method to enable researchers to generate the precise solubility data required for their specific applications. By combining theoretical understanding with a practical experimental approach, this guide empowers scientists and researchers to confidently navigate the solubility landscape of this important synthetic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,2,3-Trichlorobenzene | C6H3Cl3 | CID 6895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,4,5-TETRABROMOBENZENE | 636-28-2 [amp.chemicalbook.com]

- 5. oecd.org [oecd.org]

- 6. filab.fr [filab.fr]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. agilent.com [agilent.com]

A Senior Application Scientist's Guide to 1-Bromo-3-chloro-5-fluoro-2-iodobenzene: Synthesis, Sourcing, and Strategic Application

This technical guide provides an in-depth analysis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene, a highly functionalized aromatic building block essential for advanced organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple cataloging of properties to deliver field-proven insights into its strategic application, commercial sourcing, and safe handling. We will explore the causality behind its synthetic utility and provide a self-validating framework for its incorporation into complex molecular design.

Core Compound Profile and Physicochemical Properties

This compound (CAS No. 1000577-66-1) is a polysubstituted benzene ring, presenting a unique arrangement of four different halogens. This distinct substitution pattern is not a random assortment; it is a deliberately designed scaffold that offers chemists a powerful tool for sequential and site-selective cross-coupling reactions. The varying reactivity of the C-I, C-Br, and C-Cl bonds under different catalytic conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) allows for a stepwise and controlled elaboration of the aromatic core.

The iodine atom, being the most reactive halogen in palladium-catalyzed cross-coupling, typically serves as the primary reaction site. The bromine offers a secondary site for subsequent functionalization under slightly more forcing conditions, while the chlorine bond is the most robust, often remaining as a stable substituent or requiring harsher conditions for activation. The fluorine atom, meanwhile, imparts significant electronic modifications to the ring and can enhance properties like metabolic stability and binding affinity in pharmaceutical applications.[1][2]

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 1000577-66-1 | AOBChem[3] |

| Molecular Formula | C₆H₂BrClFI | PubChem[4] |

| Molecular Weight | 335.34 g/mol | PubChem[5] |

| Appearance | Varies by supplier (typically solid) | N/A |

| MDL Number | MFCD09878109 | AOBChem[3] |

Note: An isomer, 1-Bromo-5-chloro-3-fluoro-2-iodobenzene, is more widely documented under CAS Number 201849-16-3.[5][6][7]

Strategic Importance in Drug Discovery and Materials Science

The true value of this reagent lies in its role as a versatile building block for constructing complex molecules.[8] The precisely arranged halogens allow for a programmed synthetic sequence, which is a cornerstone of modern drug discovery and the development of advanced organic materials.[1][9][10]

Logical Workflow for Sequential Functionalization:

The differential reactivity of the carbon-halogen bonds is the key to this molecule's utility. A typical synthetic strategy leverages this hierarchy.

Caption: Hierarchical reactivity enabling sequential synthesis.

In pharmaceutical development, the strategic introduction of fluorine can block metabolic oxidation sites, thereby increasing a drug candidate's in-vivo half-life.[1] In materials science, this building block is used to create organic electronic materials where the precise arrangement of substituents dictates properties like conductivity and luminescence.[1][10]

Commercial Availability and Supplier Overview

This compound is available from a range of specialty chemical suppliers. Availability is typically for research and development quantities, from milligrams to several grams. For larger, bulk quantities, inquiries for custom synthesis are often necessary.

Selected Supplier and Availability Data:

| Supplier | Product Name | CAS Number | Available Quantities | Link |

| AOBChem | This compound | 1000577-66-1 | 250mg, 500mg, 1g, 5g | --INVALID-LINK--[3] |

| Santa Cruz Biotechnology | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | 201849-16-3 | Inquire | --INVALID-LINK--[6] |

| Matrix Scientific | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | 201849-16-3 | Inquire | --INVALID-LINK--[7] |

| BLDpharm | 5-Bromo-1-chloro-3-fluoro-2-iodobenzene | 83027-73-0 | Inquire | --INVALID-LINK--[11] |

| A B Enterprises | 1-Bromo-5-Chloro-3-Fluoro-2-Iodobenzene | 201849-16-3 | Bulk (25 kgs) | --INVALID-LINK--[12] |

Note: Researchers should verify the specific isomer (CAS number) required for their application, as suppliers may list closely related structures.

Safety, Handling, and Storage

As with any halogenated aromatic compound, this compound requires careful handling in a controlled laboratory environment.

Core Safety Protocols:

-

Engineering Controls : Handle exclusively in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14] Facilities should be equipped with an eyewash station and safety shower.[15]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[13][14]

-

Skin Protection : Wear impervious, flame-resistant clothing and compatible chemical gloves (e.g., nitrile). Gloves must be inspected before use.[14][15]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[13]

-

-

First Aid Measures :

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.[14][16]

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[16]

-

Eye Contact : Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if possible.[13][16]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14][16]

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[14][15]

Reference Synthesis Protocol: A Multi-Step Approach

While this compound can be purchased, understanding its synthesis provides insight into its structure and potential impurities. A common route involves a multi-step synthesis starting from a substituted aniline precursor.[17][18] The following protocol is a representative example of the final deamination step to yield a related tri-halogenated benzene, illustrating the principles involved.

Protocol: Deamination of 2-Chloro-4-bromo-6-iodoaniline to 1-Bromo-3-chloro-5-iodobenzene [19]

This procedure demonstrates the removal of the directing amino group after it has served its purpose of guiding the halogenation steps. The key transformation is the conversion of the amine to a diazonium salt, which then serves as an excellent leaving group (N₂ gas).[19]

Workflow Diagram:

Caption: Step-by-step deamination workflow for synthesis.

Detailed Methodology:

-

Reagent Preparation :

-

In a 100-mL round-bottom flask equipped for reflux, add 6 mL of 0.75M isoamyl nitrite in dimethylformamide (DMF).[19]

-

Separately, dissolve 1.0 g of 2-chloro-4-bromo-6-iodoaniline in 5 mL of DMF.[19]

-

Rationale : DMF is used as an aprotic polar solvent suitable for the diazotization reaction. Isoamyl nitrite is the nitrosating agent that converts the primary amine to the diazonium salt.[19]

-

-

Reaction Execution :

-

Gently warm the flask containing the isoamyl nitrite solution in a water bath to approximately 70°C.[19]

-

Once warm, begin the dropwise addition of the aniline solution to the flask. The formation of nitrogen gas (N₂) will be observed.

-

Rationale : The diazonium salt is thermally unstable. Its in-situ formation and subsequent decomposition to liberate N₂ gas drives the reaction forward, replacing the amino group.[19]

-

-

Workup and Isolation :

-

After the addition is complete, allow the mixture to cool to room temperature.[19]

-

Carefully transfer the reaction mixture to a 125-mL Erlenmeyer flask and add 30 mL of 3M HCl while swirling. This quenches the reaction and helps precipitate the organic product.[19]

-

Transfer the entire mixture to a 125-mL separatory funnel.[19]

-

Rationale : The acidic quench neutralizes any remaining reactive species and ensures the product is in a neutral, extractable form.

-

-

Extraction and Purification :

-

Extract the aqueous layer twice with ~20 mL portions of diethyl ether. Combine the organic layers.[19]

-

Wash the combined organic extracts with ~20 mL of 3M HCl.[19]

-

Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent using a rotary evaporator to yield the crude product.[19]

-

Rationale : Diethyl ether is a volatile organic solvent that is immiscible with the aqueous layer, allowing for efficient extraction of the nonpolar product. The final wash removes residual DMF and other aqueous-soluble impurities.

-

-

Final Purification :

-

Recrystallize the crude solid from hot methanol (~5-10 mL per gram of crude product) to obtain the pure 1-Bromo-3-chloro-5-iodobenzene.[19]

-

Rationale : Recrystallization is a critical final step that removes impurities by leveraging differences in solubility between the desired product and contaminants at varying temperatures, yielding a highly pure crystalline solid.

-

Conclusion

This compound is more than a mere reagent; it is a strategic tool for molecular architects. Its utility is derived directly from the predictable and hierarchical reactivity of its four distinct halogen substituents. By understanding the principles of its application, sourcing it from reliable suppliers, and adhering to rigorous safety protocols, researchers in drug discovery and materials science can effectively leverage this powerful building block to construct novel and complex molecular targets with precision and control.

References

- 1. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. aobchem.com [aobchem.com]

- 4. This compound | C6H2BrClFI | CID 44891175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene [myskinrecipes.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | 201849-16-3 [chemicalbook.com]

- 11. 83027-73-0|5-Bromo-1-chloro-3-fluoro-2-iodobenzene|BLD Pharm [bldpharm.com]

- 12. m.indiamart.com [m.indiamart.com]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

- 15. aksci.com [aksci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. medium.com [medium.com]

- 18. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]

- 19. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google 文件 [docs.google.com]

safety and handling precautions for 1-Bromo-3-chloro-5-fluoro-2-iodobenzene

An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No. 1000577-66-1). As a multi-halogenated aromatic compound, it serves as a valuable and reactive building block in advanced organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] However, the unique reactivity endowed by its four different halogen substituents necessitates a rigorous and informed approach to safety.

A significant challenge in developing safety protocols for this specific molecule is the limited availability of detailed toxicological and hazard data in public databases.[3][4] Therefore, this guide employs a precautionary principle, synthesizing data from structurally similar compounds—most notably 1-Bromo-3-chloro-5-iodobenzene (CAS No. 13101-40-1)—and established best practices for handling halogenated organic compounds.[5][6] This approach ensures a robust and conservative safety margin for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

The primary risk associated with halogenated aromatic compounds stems from their potential to cause irritation upon contact and the generation of toxic gases upon decomposition.[6] A thorough risk assessment is the foundational step before any experimental work is initiated.

Physicochemical Properties

A summary of the known physical and chemical properties is essential for understanding the compound's behavior.

| Property | Value | Source |

| CAS Number | 1000577-66-1 | [3] |

| Molecular Formula | C₆H₂BrClFI | [4] |

| Molecular Weight | 335.34 g/mol | [7] |

| Appearance | Solid (Assumed based on related compounds) | N/A |

Toxicological Profile and Hazard Classification

Due to the absence of specific data for this compound, the following classifications are extrapolated from the well-documented hazards of 1-Bromo-3-chloro-5-iodobenzene.[6][8] It is prudent to assume this compound presents, at a minimum, similar hazards.

| Hazard Classification (GHS) | Hazard Statement | Pictogram | Source |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [6][8] | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [6][8] | |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | [6] |

Causality of Hazards: The irritant nature of these compounds is attributed to their reactivity and ability to interact with biological macromolecules upon contact with the skin, eyes, or respiratory tract. Overexposure can lead to inflammation, redness, pain, and dryness.[6] Furthermore, thermal decomposition or combustion presents a significant risk, as it can generate highly toxic and corrosive gases, including carbon oxides and hydrogen halides (HBr, HCl, HI).[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls serve as the primary barrier, supplemented by mandatory personal protective equipment.

Primary Engineering Control: The Chemical Fume Hood

All manipulations involving this compound, including weighing, transfer, and reaction setup, must be performed inside a certified chemical fume hood.[5] This is the most critical step in preventing the inhalation of fine dust particles or potential vapors, which could cause respiratory irritation.[6] The sash should be kept at the lowest possible height to maximize airflow and protection.[5]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following represents the minimum required ensemble for handling this compound.[3][6][9]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in situations with a higher risk of splashing.[9]

-

Skin Protection:

-

Respiratory Protection: If work is conducted consistently within a fume hood, respiratory protection is typically not required. However, if exposure limits are exceeded or irritation symptoms are experienced, a full-face respirator with appropriate cartridges must be used.[3][10]

Workflow for Donning and Doffing PPE

A disciplined sequence for putting on and removing PPE is a self-validating system to prevent cross-contamination.

Caption: Standard Operating Procedure for Donning and Doffing PPE.

Standard Operating Procedures: Handling and Storage

Adherence to strict protocols minimizes the risk of spills, exposure, and degradation of the material.

Protocol for Handling the Solid Compound

-

Preparation: Ensure the chemical fume hood is operational and the work area is de-cluttered. Place all necessary equipment (spatulas, weigh boats, glassware) inside the hood before starting.[5]

-

Aliquotting: Open the main container inside the fume hood. Use a dedicated spatula to carefully transfer the required amount of the solid to a tared weigh boat or directly into the reaction vessel.

-

Minimize Dust: Handle the solid gently to minimize the generation of airborne dust.[12] Avoid any actions that could aerosolize the powder.

-

Closure: Tightly close the main container immediately after use to prevent contamination and exposure.[6]

-

Cleanup: Decontaminate spatulas and the work surface after use. Any contaminated materials (e.g., weigh boats, wipes) must be disposed of as halogenated hazardous waste.[5]

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and ensuring safety.

-

Container: Store in the original, tightly-closed container.[6]

-

Environment: Keep in a cool, dry, and well-ventilated area.[6]

-

Incompatibilities: Store away from strong oxidizing agents.[6]

-

Security: For regulated environments, it may be necessary to store the material in a locked cabinet.[6]

Emergency Procedures

Preparedness is key to mitigating the consequences of an unexpected event.

Spill Response

The response to a spill depends on its size and location.

Caption: Decision workflow for responding to a chemical spill.

Protocol for a Small Spill Inside a Fume Hood:

-

Alert Personnel: Inform others in the immediate area.

-

Containment: Ensure the spill is contained within the fume hood.

-

Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[6]

-

Collect: Carefully sweep or scoop the absorbed material and place it into a designated, labeled container for halogenated hazardous waste.[6][12]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[5]

-

Dispose: Seal the waste container and arrange for pickup by the institution's Environmental Health and Safety (EHS) office.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.[6][8][13]

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [6][8] |

| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation occurs or persists, get medical advice. | [6][8] |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [6][8] |

Firefighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][8]

-

Specific Hazards: The primary hazard is the generation of irritating and highly toxic gases (carbon oxides, HBr, HCl, HI) during thermal decomposition.[6]

-

Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Waste Management and Disposal

Due to its halogenated nature, this compound and any materials contaminated with it must be treated as hazardous waste.

Principles of Halogenated Waste Disposal

The core principle is segregation. Halogenated organic waste must be collected separately from non-halogenated waste streams to ensure proper treatment, which often involves high-temperature incineration with flue gas scrubbing.[5][14][15] Discharging this material into sewer systems or regular trash is strictly prohibited.[3][6]

Protocol for Waste Collection and Disposal

-

Segregate Waste: Collect all waste containing this compound, including contaminated PPE, glassware rinsates, and spilled material, in a designated container specifically for halogenated organic waste.[5]

-

Use Appropriate Containers: Waste containers must be chemically compatible, in good condition, and have a secure, tight-fitting lid.[14]

-

Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[5]

-

Storage of Waste: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area.

-

Disposal: Arrange for waste pickup through your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.[5]

References

- 1. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

- 2. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C6H2BrClFI | CID 44891175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. aksci.com [aksci.com]

- 7. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-BROMO-3-CHLORO-5-IODOBENZENE - Safety Data Sheet [chemicalbook.com]

- 9. sams-solutions.com [sams-solutions.com]

- 10. echemi.com [echemi.com]

- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. chemicalbook.com [chemicalbook.com]

- 14. ethz.ch [ethz.ch]

- 15. researchgate.net [researchgate.net]

reactivity profile of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene

Introduction

This compound is a tetra-halogenated aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its utility is rooted in the distinct reactivity of the four different halogen substituents (I, Br, Cl, F) attached to the benzene ring. This unique arrangement allows for a series of sequential, site-selective functionalizations, providing a powerful platform for the construction of complex molecular architectures. Professionals in pharmaceutical research, drug development, and materials science can leverage this predictable reactivity to streamline synthetic routes and access novel compounds.[1][2][3]

This guide provides a comprehensive analysis of the reactivity profile of this compound. Moving beyond a simple catalog of reactions, we will explore the underlying mechanistic principles that govern the chemoselectivity of this substrate. We will detail field-proven protocols for key transformations, explaining the causality behind experimental choices to ensure reproducible and optimal outcomes.

Molecular Profile and Physicochemical Characteristics

The strategic positioning of four distinct halogens on the benzene core is central to the compound's synthetic value. The iodine and bromine atoms are ortho and para, respectively, to the fluorine atom, while the chlorine is meta. This substitution pattern creates a unique electronic and steric environment that dictates the reactivity at each position.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| Molecular Formula | C₆H₂BrClFI | [4][6] |

| Molecular Weight | 335.34 g/mol | [4][6] |

| CAS Number | 201849-16-3 | [4] |

| Appearance | Varies; often a solid at room temperature | [7] |

| Canonical SMILES | C1=C(C=C(C(=C1F)I)Br)Cl | [4] |

Synthetic Access

The synthesis of polyhalogenated benzenes like this compound is a multi-step process that requires careful control of electrophilic aromatic substitution (EAS) reactions.[8][9] Synthetic routes often begin with a pre-functionalized aniline derivative, where the amino group's strong activating and ortho-, para-directing effects are harnessed to install halogens at specific positions. The amino group can be protected (e.g., as an acetanilide) to moderate its activating strength and prevent over-halogenation.[9][10] The synthesis culminates in the removal of the amino group via a diazotization-dediazoniation sequence, which can also be used to install one of the halogens (e.g., iodine via the Sandmeyer reaction).[11][12]

The Hierarchy of Reactivity: A Mechanistic Overview

The synthetic power of this compound lies in the differential reactivity of the carbon-halogen (C-X) bonds. This reactivity is primarily dictated by the C-X bond dissociation energy (BDE) and the polarizability of the halogen atom, which directly influence the rate-determining step of many key transformations.

General Reactivity Order for Metal-Catalyzed Reactions: C-I > C-Br > C-Cl >> C-F

This established hierarchy is most relevant in reactions involving an oxidative addition step to a low-valent transition metal (e.g., Pd(0), Ni(0), Cu(I)).[13] The C-I bond, being the longest and weakest, undergoes oxidative addition most readily and under the mildest conditions. The C-Br bond requires more forcing conditions to react, followed by the even more robust C-Cl bond. The C-F bond is exceptionally strong and is typically inert to these conditions, making it a spectator in most cross-coupling reactions.

Conversely, for nucleophilic aromatic substitution (SNAr), this reactivity order is often inverted. This orthogonal reactivity is the cornerstone of the compound's utility.

Key Transformations and Site Selectivity

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for generating organometallic reagents. The reaction rate is highly dependent on the halogen, following the trend I > Br > Cl.[14] This provides a reliable method for selectively generating an aryl anion at the C-2 position.

Causality : The mechanism is believed to proceed through an "ate-complex" intermediate.[14] The more polarizable iodine atom is more readily attacked by the carbanion of the organolithium reagent (e.g., n-BuLi), leading to a rapid and clean exchange at cryogenic temperatures. This process is kinetically controlled and significantly faster than exchange at the other halogen positions.[14][15]

Protocol 4.1.1: Selective Iodine-Lithium Exchange

-

Setup : Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask.

-

Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition : Slowly add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring : Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the lithiated species is typically rapid.

-

Quenching : The resulting 2-lithio-1-bromo-3-chloro-5-fluorobenzene is now ready to be quenched with a desired electrophile (e.g., DMF, CO₂, aldehydes, ketones). Add the electrophile slowly at -78 °C and then allow the reaction to warm gradually to room temperature.

-

Work-up : Perform an aqueous work-up (e.g., with saturated NH₄Cl solution) to quench any remaining organolithium species. Extract the product with an organic solvent, dry, and purify by column chromatography.

Caption: Workflow for selective C-I metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is the most widely used for functionalizing this compound. The predictable selectivity (I > Br > Cl) allows for stepwise elaboration of the aromatic core.

The Suzuki-Miyaura reaction couples the aryl halide with an organoboron reagent (boronic acid or ester). It is exceptionally robust and tolerant of many functional groups. Selective coupling at the C-I position is readily achieved using standard palladium catalysts.[7][16]

Causality : The catalytic cycle begins with the oxidative addition of the C-X bond to a Pd(0) complex.[17] The lower bond dissociation energy of the C-I bond results in a much lower activation energy for this step compared to the C-Br or C-Cl bonds, ensuring high selectivity under mild conditions.[13]

Protocol 4.2.1.1: Selective Suzuki-Miyaura Coupling at the C-I Position

-

Setup : To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv).

-

Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

-

Solvent : Add a degassed solvent mixture, typically toluene/water (e.g., 4:1 v/v).

-

Reaction : Heat the mixture under an inert atmosphere at 80-90 °C and monitor by TLC or GC-MS until the starting material is consumed.

-

Work-up : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

This reaction forms a C-C bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[18] The selectivity mirrors that of the Suzuki coupling, with the C-I bond being the exclusive site of reaction under controlled conditions.[3][19]

Protocol 4.2.2.1: Selective Sonogashira Coupling at the C-I Position

-

Setup : In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent like THF or DMF.

-

Catalyst/Base Addition : Add Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-3 mol%), and a base such as triethylamine (TEA) or diisopropylamine (DIPA) (2-3 equiv).

-

Reaction : Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion.

-

Work-up and Purification : Filter the reaction mixture through a pad of celite to remove salts, concentrate the filtrate, and purify the residue by column chromatography.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[20][21] It enables the coupling of aryl halides with a wide range of primary and secondary amines. Again, the reaction proceeds with high selectivity at the C-I position.[22][23]

Causality : The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., those from the Buchwald or Hartwig groups) are essential to facilitate the reductive elimination step and promote high catalytic turnover, especially for less reactive C-Br or C-Cl bonds.[20] For the highly reactive C-I bond, a broader range of catalysts can be effective.[24]

Protocol 4.2.3.1: Selective Buchwald-Hartwig Amination at the C-I Position

-

Setup : In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).

-

Solvent : Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction : Seal the vessel and heat the mixture to 80-110 °C, stirring until the reaction is complete as determined by analytical monitoring.

-

Work-up and Purification : After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry over anhydrous sulfate, concentrate, and purify by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a complementary method for functionalization. The reaction mechanism is distinct from metal-catalyzed processes and thus exhibits an inverted halogen reactivity profile.

Reactivity Order for SNAr: C-F > C-Cl > C-Br > C-I

Causality : The rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[25] The highly electronegative fluorine atom serves two key roles:

-

It strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack.[26]

-

It effectively stabilizes the negative charge of the Meisenheimer complex via induction.

Because fluorine's poor leaving group ability is irrelevant in the rate-determining step, the C-F bond becomes the most reactive site for this transformation.[25][26] The presence of other electron-withdrawing halogens on the ring further activates the system towards this reaction pathway.[27]

Protocol 4.3.1: Selective Nucleophilic Aromatic Substitution at the C-F Position

-

Setup : Dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO.

-

Reagent Addition : Add a strong nucleophile, for example, sodium methoxide (NaOMe, 1.5 equiv) or sodium thiophenolate (NaSPh, 1.5 equiv).

-

Reaction : Heat the reaction mixture (e.g., to 100-150 °C) and stir until the starting material is consumed.

-

Work-up and Purification : Cool the reaction, pour it into water, and extract the product with an organic solvent. Wash, dry, concentrate, and purify the product by chromatography or recrystallization.

References

- 1. Buy this compound | 1000577-66-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene [myskinrecipes.com]

- 4. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C6H2BrClFI | CID 44891175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. matrixscientific.com [matrixscientific.com]

- 7. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

- 8. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]

- 9. medium.com [medium.com]

- 10. forums.studentdoctor.net [forums.studentdoctor.net]

- 11. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google 文件 [docs.google.com]

- 12. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 15. joss.tcnj.edu [joss.tcnj.edu]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. benchchem.com [benchchem.com]

- 25. youtube.com [youtube.com]

- 26. youtube.com [youtube.com]

- 27. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-Bromo-3-chloro-5-fluoro-2-iodobenzene as a Versatile Building Block for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Polysubstituted Aromatic Scaffolds